Spiro[cyclopropane-1,9'-fluorene]
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Overview
Description
Spiro[cyclopropane-1,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Corey–Chaykovsky Reaction: One of the primary methods for synthesizing spiro[cyclopropane-1,9’-fluorene] involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide.
Photochemical Reaction: Another method reported involves the photochemical reaction of olefins with carbene, leading to the formation of spiro cyclopropane structures.
Industrial Production Methods: While specific industrial production methods for spiro[cyclopropane-1,9’-fluorene] are not extensively documented, the Corey–Chaykovsky reaction remains a viable method for large-scale synthesis due to its relatively high yield and straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[cyclopropane-1,9’-fluorene] can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the fluorene moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities .
Industry: In the industrial sector, spiro[cyclopropane-1,9’-fluorene] is explored for its potential use in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of spiro[cyclopropane-1,9’-fluorene] largely depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved in its biological activities are still under investigation, but its unique spirocyclic structure is believed to play a crucial role in its interaction with biological molecules .
Comparison with Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but are fused with steroidal rings.
Spiro[fluorene-9,9’-xanthene]: This compound features a spiro linkage between fluorene and xanthene moieties and is used in materials science.
Uniqueness: Spiro[cyclopropane-1,9’-fluorene] is unique due to its specific fusion of a cyclopropane ring with a fluorene moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H12 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
spiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H12/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)9-10-15/h1-8H,9-10H2 |
InChI Key |
FLUKJFGNEBOOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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